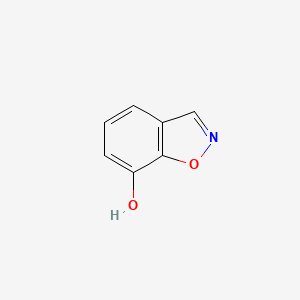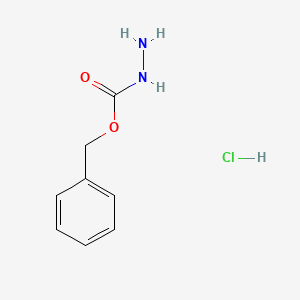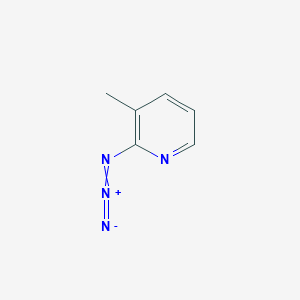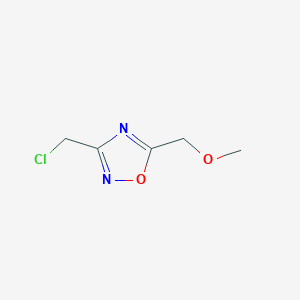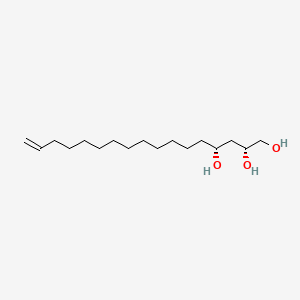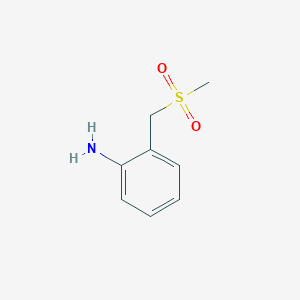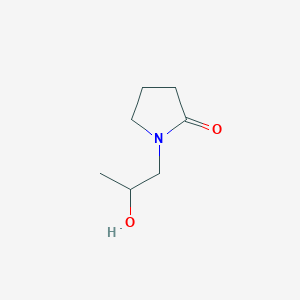
1-(2-Hydroxypropyl)pyrrolidin-2-one
Übersicht
Beschreibung
1-(2-Hydroxypropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H13NO2. It is a derivative of pyrrolidin-2-one, featuring a hydroxypropyl group attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry.
Wirkmechanismus
Target of Action
The primary targets of 1-(2-Hydroxypropyl)pyrrolidin-2-one are serotonin 5-HT1A and α1-adrenergic receptors . These receptors play a crucial role in the nervous system, influencing various physiological processes such as mood, anxiety, sleep, and cognition for 5-HT1A receptors, and regulating functions like blood pressure and smooth muscle contraction for α1-adrenergic receptors.
Mode of Action
This compound interacts with its targets, the serotonin 5-HT1A and α1-adrenergic receptors, leading to a decrease in susceptibility to seizures . This suggests that the compound may modulate the activity of these receptors, altering neuronal signaling and thus exerting its effects.
Biochemical Pathways
Given its affinity for serotonin 5-ht1a and α1-adrenergic receptors, it’s likely that it impacts the serotonergic and adrenergic signaling pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, cognition, cardiovascular function, and more.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed as anticonvulsant activity . The compound has been shown to significantly reduce the incidence of seizures in animal models . This suggests that it may alter neuronal excitability and signaling, leading to a reduction in seizure susceptibility.
Biochemische Analyse
Biochemical Properties
1-(2-Hydroxypropyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase . This interaction can modulate the breakdown of neurotransmitters, thereby affecting their levels in the brain. Additionally, this compound can bind to certain receptors, altering their signaling pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . This compound can modulate gene expression, leading to changes in the production of proteins that regulate cell survival and death. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their function . This compound has been found to inhibit certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmitter breakdown . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been found to enhance cognitive function and reduce anxiety-like behaviors . Higher doses can lead to toxic effects, such as liver damage and neurotoxicity . These adverse effects are often associated with the accumulation of the compound in specific tissues, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . This compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm, where it can interact with various cytoplasmic proteins and enzymes . Additionally, this compound can be transported into the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors. The subcellular localization of this compound can be regulated by post-translational modifications and targeting signals that direct it to specific cellular compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxypropyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidin-2-one with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxypropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-Oxopropyl)pyrrolidin-2-one.
Reduction: The compound can be reduced to form 1-(2-Hydroxypropyl)pyrrolidine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 1-(2-Oxopropyl)pyrrolidin-2-one
Reduction: 1-(2-Hydroxypropyl)pyrrolidine
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxypropyl)pyrrolidin-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxypropyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound, lacking the hydroxypropyl group.
1-(3-Hydroxypropyl)pyrrolidin-2-one: A structural isomer with the hydroxy group on the third carbon of the propyl chain.
1-(2-Hydroxyethyl)pyrrolidin-2-one: A similar compound with a shorter hydroxyalkyl chain.
Uniqueness: this compound is unique due to its specific hydroxypropyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
1-(2-hydroxypropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)5-8-4-2-3-7(8)10/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUPRIKMZACLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617303 | |
| Record name | 1-(2-Hydroxypropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4204-66-4 | |
| Record name | 1-(2-Hydroxypropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


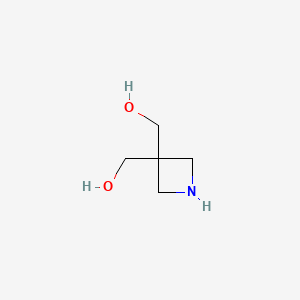
![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)
